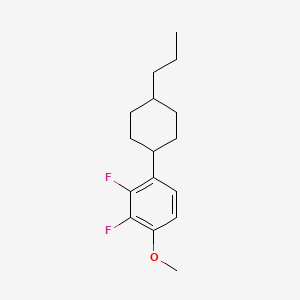

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene

Description

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene (CAS 415915-41-2) is a fluorinated aromatic compound featuring a methoxy group at the 1-position, fluorine atoms at the 2- and 3-positions, and a trans-4-propylcyclohexyl substituent at the 4-position of the benzene ring. This compound is part of a broader class of liquid crystal materials or intermediates used in advanced organic synthesis. Key synonyms include 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene and SCHEMBL14234681, with molecular formula C₁₆H₂₁F₂O and molecular weight 276.34 g/mol .

Properties

IUPAC Name |

2,3-difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2O/c1-3-4-11-5-7-12(8-6-11)13-9-10-14(19-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPBANBBAQKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697418 | |

| Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609779-51-3 | |

| Record name | 2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable benzene derivative.

Fluorination: Introduction of fluorine atoms at the 2 and 3 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Methoxylation: Introduction of the methoxy group at the 1 position using methanol and a strong acid catalyst.

Cyclohexylation: Attachment of the propyl-substituted cyclohexyl group through Friedel-Crafts alkylation using propylcyclohexane and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products:

Oxidation: Formation of 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzaldehyde or 2,3-difluoro-1-methoxy-4-(4-propyl-cyclohexyl)benzoic acid.

Reduction: Formation of trans-2,3-dihydro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, emphasizing structural variations, physicochemical properties, and safety profiles.

Compound A: 2,3-Difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (CAS 431947-34-1)

Structural Differences : Replaces the single cyclohexyl group in the target compound with a bicyclohexyl (two fused cyclohexane rings) linked via trans,trans-configuration.

Properties :

- Safety Profile: Oral LD₅₀ > 2,000 mg/kg (low acute toxicity). Non-irritating to skin/eyes and non-sensitizing. Negative for mutagenicity and chromosomal abnormalities .

Key Distinction : The bicyclohexyl structure likely enhances rigidity and melting point compared to the single cyclohexyl group in the target compound, though specific thermal data are unavailable.

Compound B: 2,3-Difluoro-1-propoxy-4-(trans-4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene (CAS 473257-14-6)

Structural Differences : Substitutes the methoxy group with a longer propoxy chain and incorporates a bicyclohexyl system.

Properties :

Key Distinction : The propoxy group increases hydrophobicity and molecular weight (C₂₃H₃₁F₂O, MW 376.49 g/mol) compared to the methoxy-containing target compound. This may alter solubility and mesophase behavior in liquid crystal applications.

Compound C: 2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene (CAS 1383449-87-3)

Structural Differences : Adds an ethynyl (-C≡C-) bridge between the benzene ring and the trans-4-propylcyclohexyl group.

Properties :

This structural modification could make Compound C more suitable for optoelectronic materials compared to the target compound.

Compound D: Benzene,1-[trans-4-[1,1-difluoro-3-(trans-4-propylcyclohexyl)propoxy]cyclohexyl]-2,3-difluoro-4-methoxy (CAS 653590-99-9)

Structural Differences : Features a difluorinated propoxy chain attached to the cyclohexyl group.

Properties :

Key Distinction : The difluoro-propoxy substituent increases polarity and molecular weight (C₂₆H₃₄F₄O₂, MW 462.55 g/mol), likely influencing solubility and phase transitions.

Implications of Structural Variations

- Substituent Effects : Longer alkoxy chains (e.g., propoxy in Compound B) increase hydrophobicity, while fluorinated chains (Compound D) enhance polarity. Ethynyl groups (Compound C) improve conjugation for electronic applications.

- Safety and Environmental Impact : Compounds with bicyclohexyl systems (A, B) show favorable safety profiles, whereas fluorinated variants may require stricter handling due to persistence concerns.

- Lumping Strategy Relevance: While lumping similar compounds (e.g., methoxy vs. propoxy derivatives) simplifies modeling , the above comparisons demonstrate that minor structural changes significantly alter properties, necessitating individualized evaluation.

Biological Activity

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene , a compound with the molecular formula and CAS number 609779-53-5, is of significant interest in the field of medicinal chemistry due to its unique structural properties. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzene ring substituted with two fluorine atoms, a methoxy group, and a bulky cyclohexyl group. Its structural characteristics contribute to its potential biological activities, influencing its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H26F2O |

| Molecular Weight | 296.4 g/mol |

| CAS Number | 609779-53-5 |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding affinity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against certain cancer cells, potentially making it a candidate for further development as an anticancer agent.

Case Study: Cytotoxic Effects

A study conducted on several derivatives indicated that compounds similar to this compound demonstrated significant inhibition of cell proliferation in cancer cell lines such as KB and CNE2. The IC50 values were reported at approximately 10.72 μM and 9.91 μM respectively for structurally related compounds .

Antimicrobial Activity

The compound's potential antimicrobial properties are also notable. Research suggests that compounds with similar structural features exhibit activity against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2,3-difluorobenzene and 4-propylcyclohexanol.

- Friedel-Crafts Alkylation : An intermediate is formed through Friedel-Crafts alkylation using aluminum chloride as a catalyst.

- Methoxylation : The intermediate undergoes methoxylation using sodium methoxide in methanol.

- Purification : The final product is purified through recrystallization or chromatography.

Summary of Synthetic Route

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Friedel-Crafts Alkylation | Aluminum chloride |

| 2 | Methoxylation | Sodium methoxide |

| 3 | Purification | Recrystallization/Chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.